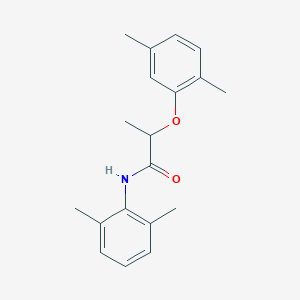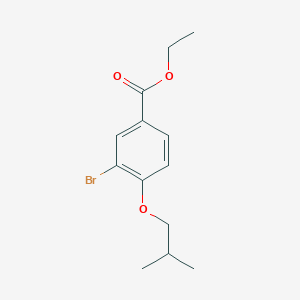![molecular formula C21H21N3OS2 B250121 N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is commonly referred to as MBCC and has been synthesized using various methods. In
Mecanismo De Acción
MBCC exerts its anti-inflammatory and antitumor effects by inhibiting the activity of a protein called NF-κB. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. By inhibiting the activity of NF-κB, MBCC can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that MBCC can reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MBCC can also inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in the inflammatory process. In addition, MBCC has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MBCC in lab experiments is its potent anti-inflammatory and antitumor activity. MBCC can be used to study the mechanism of inflammation and cancer and can be used as a potential therapeutic agent. However, one of the limitations of using MBCC in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research of MBCC. One of the directions is to explore the potential use of MBCC in the treatment of other inflammatory diseases such as psoriasis and multiple sclerosis. Another direction is to investigate the potential use of MBCC in combination with other drugs for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of MBCC and to investigate its potential side effects.
Conclusion
In conclusion, N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide is a chemical compound that has potential applications in the field of medicine and pharmacology. MBCC exhibits potent anti-inflammatory and antitumor activity and can be used to treat various inflammatory diseases and cancer. Although MBCC has some limitations, its potential therapeutic applications make it a promising compound for further research.
Métodos De Síntesis
The synthesis of MBCC involves the reaction between 6-methyl-2-benzothiazolamine and 4-isocyanatobenzene-1-thiol in the presence of cyclopentanecarboxylic acid chloride. The reaction yields N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide in good yields with high purity.
Aplicaciones Científicas De Investigación
MBCC has been extensively studied for its potential applications in the field of medicine and pharmacology. Studies have shown that MBCC exhibits potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. MBCC has also been shown to have antitumor activity and can be used in the treatment of cancer.
Propiedades
Fórmula molecular |
C21H21N3OS2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H21N3OS2/c1-13-6-11-17-18(12-13)27-20(23-17)15-7-9-16(10-8-15)22-21(26)24-19(25)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H2,22,24,25,26) |
Clave InChI |
RKVFIFJSVRKEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)

![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)